molecular formula C22H21N5O5S2 B2612095 (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide CAS No. 300718-64-3

(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide

Cat. No.: B2612095
CAS No.: 300718-64-3
M. Wt: 499.56
InChI Key: YFXDGHVHSRHSQL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide” is a structurally complex molecule featuring a pyrimidine core substituted with methoxy groups, a sulfamoyl linkage, and a carbamothioyl-3-phenylprop-2-enamide moiety.

Properties

IUPAC Name

(E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S2/c1-31-20-14-18(24-21(26-20)32-2)27-34(29,30)17-11-9-16(10-12-17)23-22(33)25-19(28)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,26,27)(H2,23,25,28,33)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXDGHVHSRHSQL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA affects the inflammatory response pathway. It downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation. It also upregulates the expression of the anti-inflammatory cytokine IL-10.

Result of Action

The result of the action of the compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is a significant reduction in inflammation. The compound treatment significantly downregulated the mRNA expression of inflammatory markers which were elevated in zymosan-induced generalised inflammation. It also upregulated the expression of the anti-inflammatory cytokine IL-10.

Biological Activity

The compound (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and other relevant pharmacological properties.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimidine moiety.
  • A sulfamoyl group.
  • A carbamothioyl linkage.
  • A phenylpropene backbone.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific tyrosine kinases involved in cancer progression, such as VEGFR-2 and c-Met, which are critical in tumor angiogenesis and metastasis .
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells, which can be crucial for its anticancer properties.

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated against various cancer cell lines. Notable findings include:

Table 1: Cytotoxicity against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-116 (Colorectal)3.403 ± 0.18
MCF-7 (Breast)5.000 ± 0.25
A549 (Lung)10.200 ± 0.50

These results indicate that the compound exhibits significant cytotoxicity, particularly against colorectal cancer cells.

Selectivity Index

The selectivity index (SI) is an important measure of a compound's safety profile. The compound demonstrated a favorable SI when tested against normal cell lines compared to cancer cell lines:

Table 2: Selectivity Index

CompoundCancer Cell IC50 (µM)Normal Cell IC50 (µM)SI
(2E)-Compound3.40360.00017.6

A higher SI indicates better selectivity for cancer cells over normal cells, suggesting a potentially safer therapeutic profile.

Case Studies

  • Study on Colorectal Cancer : In vitro studies showed that the compound significantly reduced cell viability in HCT-116 cells while sparing normal fibroblast cells, demonstrating its potential as a targeted therapy .
  • VEGFR-2 Inhibition : The compound was found to inhibit VEGFR-2 with an IC50 value of approximately 51 nM, indicating strong antiangiogenic properties .

Scientific Research Applications

Recent studies have highlighted the compound's potential in modulating inflammatory responses. It has been shown to interact with various biochemical pathways, particularly those involved in inflammation:

  • Mechanism of Action :
    • The compound inhibits oxidative bursts from phagocytes and polymorphonuclear cells, which play a critical role in the inflammatory response.
    • It downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and NF-κB, indicating its anti-inflammatory properties.
  • Pharmacokinetics :
    • Preliminary studies suggest low toxicity towards normal fibroblast cells, making it a candidate for therapeutic applications.

Anti-inflammatory Research

The compound's ability to modulate inflammatory markers makes it a valuable tool in research focused on chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its effects on cytokine expression can be studied to understand its potential as an anti-inflammatory agent.

Cancer Research

Given its structural similarities to other compounds that exhibit anticancer properties, (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide can be explored for its cytotoxic effects on cancer cell lines. Investigating its mechanism could lead to the development of new cancer therapies.

Drug Development

The compound serves as a lead structure for the synthesis of new derivatives with enhanced biological activity. Medicinal chemists can modify its structure to optimize potency and selectivity against specific biological targets.

Case Study 1: Inhibition of Inflammatory Cytokines

A study demonstrated that treatment with (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide resulted in a significant reduction in mRNA levels of TNF-α and IL-1β in zymosan-induced inflammation models. This suggests its potential use in therapeutic strategies aimed at controlling excessive inflammatory responses.

Case Study 2: Anticancer Activity

In vitro assays using various cancer cell lines revealed that modifications of the compound could enhance its cytotoxic effects. Derivatives were tested for their ability to induce apoptosis and inhibit proliferation, providing insights into their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes compounds with partial structural similarities, such as pyrimidine derivatives, sulfonamide/sulfamoyl linkages, or carbamoyl groups. Below is a comparative analysis based on available

Pyrimidine-Based Sulfamoyl Derivatives

  • Compound from : Name: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)penta­namide Molecular Formula: C24H23N5O5S Key Features: Pyridinylsulfamoyl group, isoindolinone moiety, pentanamide chain. Solubility: 83 mg/mL (aqueous), 76 mg/mL (ethanol) .

Comparison: The target compound replaces the pyridinyl group with a 2,6-dimethoxypyrimidin-4-yl group, which likely enhances steric bulk and electron-donating effects. The carbamothioyl group in the target compound may improve binding affinity compared to the isoindolinone moiety in ’s compound, as thiourea derivatives often exhibit stronger hydrogen-bonding interactions .

Carbamoyl/Carbamothioyl Derivatives

  • Compounds from : Examples: (R)- and (S)-enantiomers of N-[(hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Key Features: Stereochemical complexity, tetrahydropyrimidinone ring, phenoxyacetamido groups.

Comparison: The target compound lacks the tetrahydropyrimidinone ring but incorporates a conjugated (2E)-3-phenylprop-2-enamide group. This α,β-unsaturated system may confer enhanced reactivity or photostability compared to saturated analogs in .

Functional Group Impact

  • Methoxy Groups: The 2,6-dimethoxy substituents on the pyrimidine ring in the target compound could reduce metabolic degradation compared to non-substituted pyrimidines (e.g., in ’s 4-methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline) .
  • Sulfamoyl Linkage : Present in both the target compound and ’s derivatives, this group is critical for interactions with biological targets (e.g., sulfonamide drugs targeting carbonic anhydrase) .

Data Table: Structural and Functional Comparison

Feature Target Compound Compound Compound
Core Structure 2,6-Dimethoxypyrimidin-4-yl sulfamoyl Pyridin-2-yl sulfamoyl Tetrahydropyrimidinone
Key Functional Groups Carbamothioyl, (2E)-3-phenylprop-2-enamide Isoindolinone, pentanamide Phenoxyacetamido, stereochemical centers
Molecular Weight Not provided 493.53 g/mol ~650–700 g/mol (estimated)
Solubility Not available 83 mg/mL (aqueous) Not reported
Potential Applications Hypothesized: Kinase inhibition, antimicrobial Unclear; possibly protease inhibition Anticancer (common for stereocomplex carbamoyl derivatives)

Research Findings and Limitations

  • Structural Advantages : The target compound’s methoxy-pyrimidine and carbamothioyl groups may improve target selectivity and pharmacokinetics compared to ’s derivatives .
  • Gaps in Evidence: No direct biological or synthetic data for the target compound are available in the provided sources. Comparisons are extrapolated from structural analogs.
  • Recommendations : Further studies should prioritize synthesis, crystallography, and in vitro assays to validate hypothesized properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.